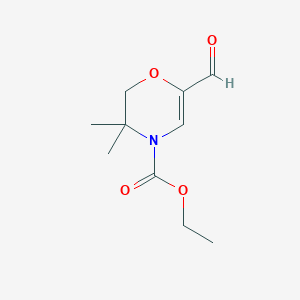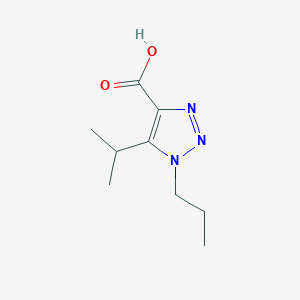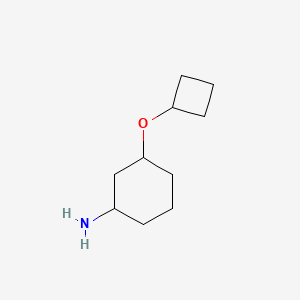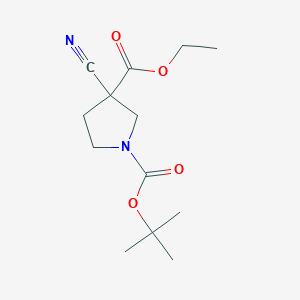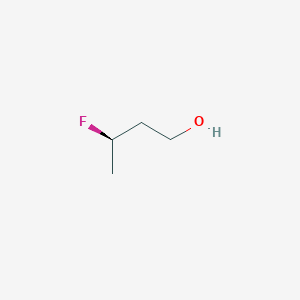
(3R)-3-fluorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-fluorobutan-1-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a fluorine atom attached to the third carbon of a butanol chain, specifically in the R-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-fluorobutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 3-fluorobutanal using a chiral catalyst. Another method includes the enantioselective fluorination of butan-1-ol derivatives. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may include steps such as purification and distillation to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-3-fluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorobutanoic acid.
Reduction: It can be reduced to form 3-fluorobutan-1-amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: 3-fluorobutanoic acid.
Reduction: 3-fluorobutan-1-amine.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3R)-3-fluorobutan-1-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity. It can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drug candidates. Its unique structure may impart desirable pharmacokinetic properties to the resulting compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its fluorinated nature can enhance the properties of polymers and other industrial products.
Mécanisme D'action
The mechanism of action of (3R)-3-fluorobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a useful tool in drug design and development.
Comparaison Avec Des Composés Similaires
(3S)-3-fluorobutan-1-ol: The enantiomer of (3R)-3-fluorobutan-1-ol, with similar chemical properties but different biological activity.
3-chlorobutan-1-ol: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.
3-bromobutan-1-ol: Another halogenated butanol with distinct chemical behavior.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H9FO |
|---|---|
Poids moléculaire |
92.11 g/mol |
Nom IUPAC |
(3R)-3-fluorobutan-1-ol |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
YSAZHINBXCWZTE-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](CCO)F |
SMILES canonique |
CC(CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


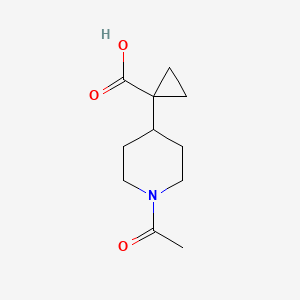

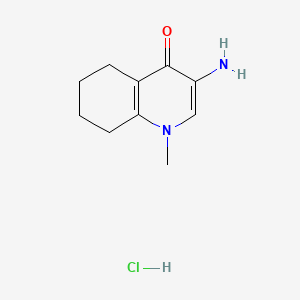

![tert-butyl N-[(2R)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B13487044.png)


